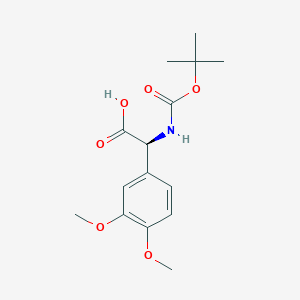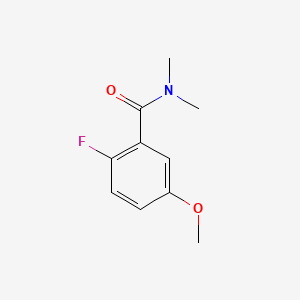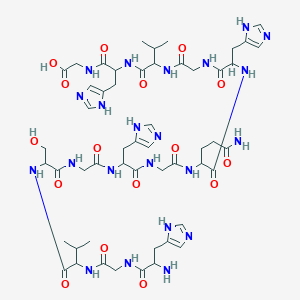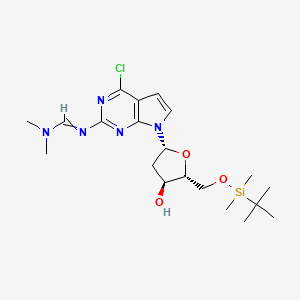
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS. It is a substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done through a series of substitution reactions, often using reagents such as chlorinating agents, fluorinating agents, and methylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized equipment to handle reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzoic acid.
Reduction: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the reagents used.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol
- 3-Chloro-2-fluoro-5-(methylthio)benzoic acid
Uniqueness
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H6ClFOS |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Clé InChI |
SGLWYEBVTYRYJL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C(=C1)Cl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)






